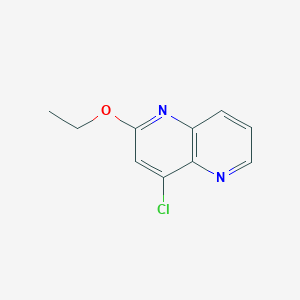

4-Chloro-2-ethoxy-1,5-naphthyridine

Description

Significance of Nitrogen-Containing Heterocycles in Chemical Science and Pharmaceutical Discovery

Nitrogen-containing heterocycles are a cornerstone of modern medicinal chemistry and pharmaceutical development. wisdomlib.orgopenmedicinalchemistryjournal.com Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic scaffold. mdpi.comnih.gov This widespread use stems from the unique properties imparted by the nitrogen atom, including its ability to form hydrogen bonds, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors. mdpi.com

The structural diversity of these compounds is immense, ranging from simple five- or six-membered rings to complex fused systems. This variety allows for the fine-tuning of physicochemical properties, influencing a molecule's solubility, lipophilicity, and metabolic stability. openmedicinalchemistryjournal.com Consequently, nitrogen heterocycles are integral to the structure of numerous natural products with potent biological activities, including alkaloids, vitamins, and antibiotics. mdpi.comnih.gov Their synthetic analogs have been successfully developed as therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. openmedicinalchemistryjournal.commdpi.com

Overview of Naphthyridine Isomers and Their Unique Chemical Architectures

Naphthyridines are a specific class of nitrogen-containing heterocycles characterized by a molecular structure composed of two fused pyridine (B92270) rings. mdpi.com This fusion can occur in six different ways, resulting in six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. mdpi.comrsc.org Each isomer possesses a unique arrangement of nitrogen atoms, which in turn dictates its electronic properties, reactivity, and three-dimensional shape. rsc.org

The first naphthyridine derivative was synthesized in 1893, and the parent unsubstituted 1,5- and 1,8-naphthyridines were prepared in 1927. rsc.orgnih.gov Since then, the chemistry of naphthyridines has been an active area of research. nih.gov The presence and position of the nitrogen atoms influence the electron density of the aromatic system, making certain positions more susceptible to either electrophilic or nucleophilic attack. mdpi.com This inherent reactivity provides a versatile platform for the synthesis of a wide array of substituted derivatives.

Academic Rationale for Investigating Substituted 1,5-Naphthyridine (B1222797) Derivatives, with a Focus on 4-Chloro-2-ethoxy-1,5-naphthyridine

Among the naphthyridine isomers, the 1,5-naphthyridine scaffold has garnered significant attention from the research community. The arrangement of its nitrogen atoms creates a unique electronic distribution that has proven to be a valuable template for the design of biologically active molecules. nih.govnih.gov The introduction of various substituents onto the 1,5-naphthyridine core allows for the systematic exploration of structure-activity relationships, a fundamental practice in drug discovery.

The investigation of substituted 1,5-naphthyridine derivatives is driven by the quest for novel compounds with improved potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of 1,5-naphthyridine have been explored as potential agents for treating diseases like leishmaniasis and as inhibitors of key cellular targets like TGF-beta type I receptor. nih.govnih.gov

Within this context, the specific compound This compound emerges as a subject of interest. Its structure features a chloro group at the 4-position and an ethoxy group at the 2-position of the 1,5-naphthyridine ring. These substitutions are not arbitrary; the chloro group, being an electron-withdrawing group, and the ethoxy group, an electron-donating group, are expected to significantly modulate the chemical reactivity and biological interactions of the parent naphthyridine scaffold. The strategic placement of these functional groups provides a valuable tool for medicinal chemists to fine-tune the properties of the molecule, making this compound a compelling candidate for further investigation in various research applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 959217-50-6 |

| Molecular Formula | C10H9ClN2O |

| Molecular Weight | 208.645 g/mol |

| Synonyms | 8-Chloro-2-ethoxy-1,5-naphthyridine, 4-Chloro-6-ethoxy-1,5-naphthyridine |

| InChI Key | DBTQROPNZVNFMR-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=NC2=C(C=CN=C2C=C1)Cl |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClN2O |

|---|---|

Molecular Weight |

208.64 g/mol |

IUPAC Name |

4-chloro-2-ethoxy-1,5-naphthyridine |

InChI |

InChI=1S/C10H9ClN2O/c1-2-14-9-6-7(11)10-8(13-9)4-3-5-12-10/h3-6H,2H2,1H3 |

InChI Key |

JDDIQWVLBVIZAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC2=C(C(=C1)Cl)N=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Naphthyridine Cores and Substituted Derivatives

Classical Cyclization Strategies for 1,5-Naphthyridine (B1222797) Scaffold Construction

Traditional methods for building the 1,5-naphthyridine core often rely on well-established cyclization reactions that have been adapted and modified over the years.

Skraup Reaction Modifications and Applications

The Skraup reaction, a classic method for quinoline (B57606) synthesis, has been successfully adapted for the preparation of 1,5-naphthyridines. nih.govwikipedia.org The first synthesis of an unsubstituted 1,5-naphthyridine was reported in 1927 by Brobansky and Sucharda, who modified the Skraup quinoline synthesis using 3-aminopyridine (B143674). mdpi.com This reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgnumberanalytics.com

Modifications to the classical Skraup reaction have been introduced to improve yields and expand its applicability. For instance, the use of a "sulfo-mix," a mixture of nitrobenzenesulfonic acids in sulfuric acid, has been shown to be effective. rsc.orgthieme-connect.de Other catalysts and oxidizing agents such as iodine, sodium nitrite (B80452) (NaNO2), potassium iodide (KI), potassium iodate (B108269) (KIO3), manganese dioxide (MnO2), and potassium permanganate (B83412) (KMnO4) have also been employed. nih.govmdpi.com The use of iodine as a catalyst in a dioxane/water mixture has proven to be an efficient, cost-effective, and reusable option. mdpi.com

The Skraup reaction and its modifications have been utilized to synthesize a variety of substituted 1,5-naphthyridines. For example, the reaction of 3-aminopyridine with compounds like methyl vinyl ketone can yield 4-methyl-1,5-naphthyridine. thieme-connect.de Similarly, starting from 3-amino-4-methylpyridine (B17607) and acetaldehyde, 2,8-dimethyl-1,5-naphthyridine (B3057075) can be obtained. nih.gov

Table 1: Examples of Skraup Reaction for 1,5-Naphthyridine Synthesis

| Starting Aminopyridine | Reagent(s) | Product | Reference(s) |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing Agent | 1,5-Naphthyridine | nih.govmdpi.com |

| 3-Aminopyridine | Methyl vinyl ketone | 4-Methyl-1,5-naphthyridine | thieme-connect.de |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | nih.gov |

| 6-Methoxy-3-aminopyridine | 2-Hydroxy-6-methyl-1,5-naphthyridine | nih.gov |

Gould-Jacobs Reaction and Its Adaptations for 1,5-Naphthyridine Synthesis

The Gould-Jacobs reaction is another cornerstone in the synthesis of quinoline derivatives that has been effectively adapted for the production of 1,5-naphthyridines. researchgate.netwikipedia.org This reaction involves the condensation of an aminopyridine with a malonic acid derivative, typically diethyl ethoxymethylenemalonate, followed by thermal cyclization. mdpi.comwikipedia.org The initial condensation is followed by a 6-electron cyclization process to form a 4-hydroxy-1,5-naphthyridine derivative. wikipedia.org

The reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization, yields the corresponding 1,5-naphthyridine. mdpi.com This methodology has been used to synthesize various substituted 1,5-naphthyridines, including 4-hydroxy-1,5-naphthyridine and other derivatives. mdpi.com A modified version of the Gould-Jacobs reaction using methyl-2-cyano-3-methoxybut-2-enoate has been employed to produce 1,5-naphthyridinecarbonitrile derivatives. mdpi.com

The regioselectivity of the Gould-Jacobs reaction can be influenced by the position of substituents on the pyridine (B92270) ring and the reaction conditions. d-nb.info For instance, the cyclization can be directed to favor either the kinetic or thermodynamic product. d-nb.info

Table 2: Examples of Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis

| Aminopyridine | Malonic Acid Derivative | Product | Reference(s) |

| 3-Aminopyridine | Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine derivative | mdpi.com |

| 3-Aminopyridine | Methyl-2-cyano-3-methoxybut-2-enoate | 1,5-Naphthyridinecarbonitrile derivative | mdpi.com |

| 6-Ethoxy-3-aminopyridine | Diethyl ethoxymethylenemalonate | 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid benzylamide | mdpi.com |

Other Ring-Closing Approaches: Friedländer, Povarov, and Related Cycloadditions

Besides the Skraup and Gould-Jacobs reactions, several other ring-closing strategies are employed for the construction of the 1,5-naphthyridine scaffold. nih.govresearchgate.net

The Friedländer synthesis involves the reaction of a 2-aminopyridine-3-carbaldehyde or a related compound with a ketone containing an α-methylene group. wikipedia.org This method has been used to prepare benzo[b] nih.govnih.govnaphthyridines. nih.govmdpi.com For example, the reaction of 3-aminopicolinaldehyde (B17692) with 2-methylcyclohexanone (B44802) leads to the formation of a tetrahydrobenzo[b] nih.govnih.govnaphthyridine, which can be subsequently dehydrogenated. mdpi.com

The Povarov reaction , an aza-Diels-Alder reaction, provides a route to tetrahydro-1,5-naphthyridine derivatives. nih.govmdpi.commdpi.com This reaction typically involves the Lewis acid-catalyzed cycloaddition of an imine, derived from an aminopyridine, with an alkene. nih.govmdpi.com For instance, the reaction of imines prepared from 3-aminopyridines and aldehydes with styrenes can yield 4-phenyl-tetrahydro-1,5-naphthyridines. mdpi.com These can then be aromatized to the corresponding 4-phenyl-1,5-naphthyridines. mdpi.com

Related cycloaddition reactions , such as intramolecular Diels-Alder reactions, have also been utilized. For example, the microwave-mediated intramolecular Diels-Alder reaction of o-furyl(allylamino)pyridines can produce 5,6-dihydrobenzo[c] nih.govnih.govnaphthyridines. nih.gov

Modern Functionalization Approaches for Halogenated Naphthyridines

Halogenated naphthyridines are valuable intermediates for the synthesis of more complex derivatives through various cross-coupling and nucleophilic substitution reactions. nih.gov Therefore, the development of selective halogenation techniques is of significant importance.

Regioselective Halogenation Techniques for 1,5-Naphthyridines

The regioselective introduction of halogen atoms onto the 1,5-naphthyridine ring is crucial for targeted synthesis. The reactivity of the 1,5-naphthyridine system towards electrophilic substitution is lower than that of benzene (B151609) but allows for halogenation under specific conditions. nih.gov

Bromination of 1,5-naphthyridine can be achieved using bromine in acetic acid. nih.gov The introduction of a chlorine atom can be facilitated by first forming the corresponding mono-N-oxide derivative, which then undergoes chlorination. nih.govmdpi.com

Recent advancements in halogenation methods include the use of hypervalent iodine(III) reagents, which can facilitate regioselective halogenation under mild, aqueous, and ambient conditions. nih.govresearchgate.net For instance, the use of potassium halide salts in the presence of a hypervalent iodine(III) reagent allows for the direct C3 halogenation of related aza-aromatic systems. nih.gov Mechanistic studies suggest that these reactions proceed through an electrophilic substitution pathway.

Strategies for Selective Chlorination of Naphthyridine Ring Systems

The synthesis of "4-Chloro-2-ethoxy-1,5-naphthyridine" requires selective chlorination of a pre-functionalized 1,5-naphthyridine ring. A common strategy involves the chlorination of a corresponding naphthyridinone precursor.

The synthesis of chloro-1,5-naphthyridine derivatives can be achieved by treating the corresponding 1,5-naphthyridin-2(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.com This transformation converts the carbonyl group into a chloro substituent.

For the specific synthesis of "this compound," a plausible synthetic route would involve the initial construction of a 2-ethoxy-1,5-naphthyridin-4-one intermediate. This could potentially be achieved through a modified Gould-Jacobs reaction using a suitably substituted aminopyridine and a malonic ester derivative. Subsequent chlorination of the 4-oxo group using a reagent like POCl₃ would then yield the desired "this compound".

The resulting chloro-substituted naphthyridine is a versatile intermediate. The chlorine atom can be displaced by various nucleophiles, such as amines, to introduce further diversity into the molecular structure. nih.govmdpi.com For example, chlorinated naphthyridines have been used in microwave-assisted nucleophilic substitution reactions with amines to generate a library of alkylamino-substituted compounds. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions for Naphthyridine Functionalization

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the naphthyridine ring system, enabling the introduction of a wide array of functional groups.

Economical and efficient, cobalt-catalyzed cross-coupling reactions have emerged as a valuable alternative to more expensive palladium-based systems for the functionalization of electron-deficient N-heterocycles. nih.gov Research has demonstrated that cobalt(II) chloride (CoCl₂) can effectively catalyze the cross-coupling of various halogenated naphthyridines with both alkyl- and aryl-organometallic reagents. acs.orgnih.gov

These reactions tolerate a variety of sensitive functional groups. For instance, chloronaphthyridines can be successfully alkylated using 5% CoCl₂ in THF with Grignard reagents (organomagnesium halides). nih.gov When coupling with arylzinc halides, the addition of CoCl₂·2LiCl (5%) and sodium formate (B1220265) (50%) has been shown to facilitate smooth cross-coupling, leading to polyfunctional arylated naphthyridines. acs.orgnih.gov This methodology allows for the efficient functionalization of halogenated precursors, which is a key step in the synthesis of complex naphthyridine derivatives. nih.gov The broad scope and utility of cobalt-catalyzed reactions have significantly expanded the toolkit for preparing functionalized compounds.

Table 1: Cobalt-Catalyzed Cross-Coupling Reactions of Halogenated Naphthyridines

| Catalyst System | Organometallic Reagent | Substrate | Product Type | Reference |

|---|---|---|---|---|

| CoCl₂ (5%) | Alkyl/Aryl Magnesium Halides | Halogenated Naphthyridines | Alkylated/Arylated Naphthyridines | acs.org, nih.gov |

The Negishi cross-coupling reaction, which pairs organozinc compounds with organic halides or triflates, is a widely used and powerful method for forming carbon-carbon bonds. wikipedia.org This reaction is particularly valuable in the synthesis of complex molecules due to its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium(0) complexes are the most common catalysts for this transformation. wikipedia.org

The reaction mechanism typically proceeds through a catalytic cycle involving the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orguni-muenchen.de The reactivity and stability of the organozinc reagents are often higher than those of corresponding organoboranes or organostannanes, leading to faster reaction times. wikipedia.org

In the context of naphthyridine synthesis, the Negishi coupling is highly effective. For example, a stepwise, regioselective functionalization of a dihalogenated naphthyridine has been achieved using successive palladium and cobalt catalyses. A Pd-catalyzed Negishi cross-coupling of 1-chloro-4-iodo-2,7-naphthyridine with an arylzinc chloride selectively functionalized the more reactive iodo position, demonstrating the precision of this method. nih.gov Recent advancements have also explored photoinduced Negishi couplings, expanding the scope to include deactivated aryl halides by activating a Pd(0)-Zn complex with visible light. nih.gov

Directed ortho metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic and heteroaromatic rings. wikipedia.org The reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium. organic-chemistry.orgbaranlab.org The DMG, which is a functional group containing a heteroatom (e.g., methoxy (B1213986), amide, or a ring nitrogen), coordinates to the lithium cation, directing the deprotonation to the adjacent ortho position with high kinetic acidity. organic-chemistry.orguwindsor.ca The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. wikipedia.org

For heteroaromatic systems like 1,5-naphthyridine, the ring nitrogen atoms can serve as intrinsic DMGs, guiding lithiation to an adjacent carbon. This allows for precise functionalization without pre-installing a halogen. However, for halogenated naphthyridines, a competing reaction, halogen/metal exchange, can occur. This exchange is often faster than deprotonation, especially with aryl bromides and iodides, leading to the formation of an aryllithium species at the position of the halogen rather than ortho to the DMG. uwindsor.ca This competition must be considered when designing a synthetic route involving lithiation of a halogenated naphthyridine.

Etherification Strategies Relevant to 2-Ethoxy Substitution

The introduction of the 2-ethoxy group onto the 1,5-naphthyridine ring is a critical step in the synthesis of the target compound. This can be accomplished through various etherification methods.

Nucleophilic Aromatic Substitution for Ethoxy Group Introduction

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto aromatic rings. wikipedia.org Unlike typical nucleophilic substitutions, the SNAr reaction is feasible on aromatic systems, particularly when the ring is electron-deficient. masterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). wikipedia.orglibretexts.org

Heteroarenes like pyridine and, by extension, naphthyridine are inherently electron-deficient and are thus highly reactive towards nucleophilic attack. wikipedia.org The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile (e.g., ethoxide, EtO⁻) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org

For the synthesis of a 2-ethoxy-1,5-naphthyridine (B11911578) derivative, a 2-chloro-1,5-naphthyridine (B1368886) would serve as a suitable precursor. The electron-withdrawing nature of the two ring nitrogens activates the chloro-substituted position towards attack by sodium ethoxide, leading to the displacement of the chloride ion and the formation of the desired 2-ethoxy product. nih.gov

Table 2: Key Aspects of Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description | Relevance to Naphthyridines | Reference |

|---|---|---|---|

| Requirement | Electron-deficient aromatic ring with a good leaving group. | The nitrogen atoms in the 1,5-naphthyridine ring act as electron-withdrawing groups, activating it for SNAr. A chloro substituent is a good leaving group. | wikipedia.org, libretexts.org |

| Mechanism | Two-step process: nucleophilic addition to form a Meisenheimer complex, followed by elimination of the leaving group. | An ethoxide nucleophile attacks the 2-position, displacing the chloride to form the 2-ethoxy-1,5-naphthyridine. | libretexts.org, libretexts.org |

| Reactivity | Heteroarenes are generally more reactive than corresponding benzenoid aromatics. | The 1,5-naphthyridine core is highly susceptible to nucleophilic attack. | wikipedia.org |

Synthetic Routes for 2-Alkoxy-1,5-naphthyridine Derivatives

Besides late-stage etherification via SNAr, 2-alkoxy-1,5-naphthyridine derivatives can be constructed by building the heterocyclic ring system with the alkoxy group already in place. rsc.org This approach often involves the cyclization of appropriately substituted pyridine precursors. nih.gov

One established method involves the condensation of a 5-amino-2-alkoxypyridine with reagents like ethyl ethoxymethylenemalonate. rsc.org The resulting intermediate undergoes thermal cyclization and subsequent hydrolysis and decarboxylation to afford a 2-alkoxy-8-hydroxy-1,5-naphthyridine. The hydroxyl group can then be converted to a chloro group for further functionalization. rsc.org Another strategy utilizes a Conrad-Limpach type condensation, reacting a 5-amino-2-alkoxypyridine with ethyl acetoacetate (B1235776) to build the naphthyridine core. rsc.org These methods highlight the versatility of incorporating the desired alkoxy substituent from the initial stages of the synthesis. rsc.org

Specific Synthetic Pathways to this compound and Related Precursors

The synthesis of functionalized 1,5-naphthyridine derivatives is a cornerstone of medicinal chemistry and materials science. Among these, this compound stands out as a valuable intermediate. Its preparation relies on robust synthetic methodologies for creating the chloro-substituted naphthyridine core, often from readily available precursors like oxo-naphthyridines.

Synthesis of Chloro-Substituted 1,5-Naphthyridines from Oxo-Naphthyridines

A prevalent and effective strategy for introducing a chloro substituent onto the 1,5-naphthyridine ring is through the chemical modification of a corresponding oxo-naphthyridine (naphthyridinone). This transformation, a deoxychlorination reaction, converts a carbonyl or hydroxyl group into a chlorine atom, thereby creating a reactive site for further functionalization via nucleophilic substitution reactions.

The most common reagents employed for this conversion are phosphorus oxychloride (POCl₃), often used in conjunction with phosphorus pentachloride (PCl₅), or POCl₃ alone. nih.gov The reaction typically involves heating the naphthyridinone with the chlorinating agent. For instance, 1,5-naphthyridine-2(1H)-one can be effectively converted into 2-chloro-1,5-naphthyridine using phosphorus oxychloride. nih.gov This method is a key step in the synthesis of various functionalized 1,5-naphthyridine compounds. nih.gov The chloro substituent significantly enhances the electrophilicity of the carbon atom to which it is attached, rendering it susceptible to attack by a wide range of nucleophiles.

Table 1: Chlorination of Oxo-Naphthyridines

| Starting Material | Reagent(s) | Product | Significance |

|---|---|---|---|

| 1,5-Naphthyridin-2(1H)-one | POCl₃ or PCl₅/POCl₃ | 2-Chloro-1,5-naphthyridine | Creates a key intermediate for nucleophilic substitution. nih.gov |

| 1,5-Naphthyridin-4(1H)-one (4-Hydroxy-1,5-naphthyridine) | POCl₃ | 4-Chloro-1,5-naphthyridine (B1297630) | Provides the essential 4-chloro intermediate. nih.gov |

Preparation of 4-Chloro-1,5-naphthyridine as an Intermediate

The compound 4-chloro-1,5-naphthyridine is a critical precursor in the synthesis of more complex molecules, including this compound. Its preparation can be achieved through several reliable synthetic routes.

One prominent method involves the N-oxidation of the parent 1,5-naphthyridine heterocycle, followed by chlorination. nih.gov The reaction of 1,5-naphthyridine with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of 1,5-naphthyridine-N-oxides. nih.gov Subsequent treatment of this N-oxide intermediate with phosphorus oxychloride (POCl₃) yields a mixture of chloro-substituted naphthyridines, including the desired 4-chloro-1,5-naphthyridine. nih.gov

An alternative and widely used approach is the Gould-Jacobs reaction. nih.gov This pathway commences with the condensation of 3-aminopyridine with diethyl methylenemalonate. nih.gov The resulting intermediate undergoes thermal cyclization to produce 4-hydroxy-1,5-naphthyridine (which exists in tautomeric equilibrium with 1,5-naphthyridin-4(1H)-one). nih.gov This hydroxy derivative is then subjected to chlorination, typically using phosphorus oxychloride, to furnish 4-chloro-1,5-naphthyridine in good yield. nih.gov This intermediate is pivotal for creating derivatives like 4-amino-1,5-naphthyridines through reactions with various amines. nih.gov

Table 2: Synthetic Routes to 4-Chloro-1,5-naphthyridine

| Method | Key Precursors | Key Reagents | Intermediate | Final Product |

|---|---|---|---|---|

| N-Oxidation Route | 1,5-Naphthyridine | 1. m-CPBA 2. POCl₃ | 1,5-Naphthyridine-N-oxide | 4-Chloro-1,5-naphthyridine |

| Gould-Jacobs Route | 3-Aminopyridine, Diethyl methylenemalonate | 1. Heat (for cyclization) 2. POCl₃ | 4-Hydroxy-1,5-naphthyridine | 4-Chloro-1,5-naphthyridine |

Reactivity Profiles and Derivatization Strategies of 1,5 Naphthyridines

Reactions with Electrophilic Reagents

The nitrogen atoms in the 1,5-naphthyridine (B1222797) ring possess lone pairs of electrons, rendering them nucleophilic and thus reactive towards electrophiles.

N-Alkylation, N-Acylation, and N-Tosylation of Naphthyridine Nitrogens

Generally, the nitrogen atoms of 1,5-naphthyridines can be functionalized through reactions with various electrophiles.

N-Alkylation: This typically involves the reaction of the naphthyridine with an alkyl halide. The reaction proceeds via a nucleophilic attack of a nitrogen atom on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary naphthyridinium salt.

N-Acylation: Acylating agents such as acyl chlorides or anhydrides can react with the nitrogen atoms of the 1,5-naphthyridine core to form N-acylnaphthyridinium salts. These reactions are often carried out in the presence of a non-nucleophilic base.

N-Tosylation: Similar to acylation, tosyl chloride can react with the 1,5-naphthyridine nitrogen to introduce a tosyl group, which can be a useful activating group for further transformations.

Nucleophilic Substitution Reactions on the Naphthyridine Core

Halogenated 1,5-naphthyridines are particularly valuable intermediates as the halogen atom can be displaced by a variety of nucleophiles. The positions most susceptible to nucleophilic attack are typically the C2, C4, C6, and C8 positions, which are activated by the ring nitrogen atoms.

Amination Reactions of Halogenated Naphthyridines

The displacement of a halogen, such as chlorine, by an amine is a common and important reaction for the synthesis of new 1,5-naphthyridine derivatives. This nucleophilic aromatic substitution (SNAr) reaction is a key method for introducing diverse functionalities.

| Reactant | Nucleophile | Product |

| Halogenated 1,5-Naphthyridine | Primary or Secondary Amine | Amino-1,5-naphthyridine |

Displacement of Halogens by Various Nucleophiles

Beyond amines, a wide range of other nucleophiles can be employed to displace halogen atoms on the 1,5-naphthyridine ring.

| Nucleophile | Product Class |

| Alkoxides (e.g., RO⁻) | Alkoxy-1,5-naphthyridines |

| Thiolates (e.g., RS⁻) | Thioether-1,5-naphthyridines |

| Cyanide (CN⁻) | Cyano-1,5-naphthyridines |

Sulfurization of Chloro-Naphthyridines

The reaction of chloro-naphthyridines with sulfur nucleophiles is a direct method to introduce sulfur-containing moieties. For example, reaction with sodium thiomethoxide can yield the corresponding methylthio-naphthyridine.

Metalation and Organometallic Functionalization

Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic systems. In the case of 1,5-naphthyridines, the nitrogen atoms can direct the deprotonation of an adjacent carbon atom by a strong base, such as an organolithium reagent or a lithium amide. The resulting organometallic intermediate can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents.

Commonly used bases for such transformations include lithium diisopropylamide (LDA) and 2,2,6,6-tetramethylpiperidide (TMP) bases. The regioselectivity of the metalation can often be controlled by the choice of the base and the reaction conditions.

Cycloaddition and Annulation Reactions

Cycloaddition and annulation reactions represent powerful strategies for constructing fused polycyclic systems based on the 1,5-naphthyridine core. researchgate.net These reactions build upon the existing framework to generate novel, often complex, molecular structures.

One of the prominent methods involves intramolecular [4+2] cycloaddition, or Diels-Alder reactions. nih.gov In a typical approach, a 1,5-naphthyridine derivative is functionalized with both a diene and a dienophile component, appropriately tethered to allow for an intramolecular cyclization. For instance, functionalized aldimines derived from 3-aminopyridine (B143674) can react in a way that leads to the formation of fused tetrahydro nih.govmdpi.comnaphthyridine derivatives. nih.gov Subsequent dehydrogenation can then yield the fully aromatic tetracyclic system. researchgate.net

While specific studies detailing the use of 4-Chloro-2-ethoxy-1,5-naphthyridine as a direct precursor in cycloaddition reactions are not prevalent, its structural features are amenable to such transformations. The naphthyridine ring itself can act as a dienophile or, more commonly, be functionalized with reactive groups that participate in annulation cascades. The chloro and ethoxy groups would be considered as substituents on the core scaffold during the design of such reactions. For example, the synthesis of hybrid molecules like chromeno[4,3-b] nih.govmdpi.comnaphthyridines has been achieved through intramolecular [4+2] cycloaddition pathways. researchgate.netnih.gov

Table 1: Examples of Cycloaddition Reactions for Naphthyridine Systems

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Intramolecular [4+2] Cycloaddition | Functionalized aldimines and aldehydes | Fused tetrahydro nih.govmdpi.comnaphthyridine derivatives | researchgate.netnih.gov |

Exploration of the "Halogen Dance" Reaction in Naphthyridine Systems

The "halogen dance" is a fascinating and synthetically useful isomerization reaction in which a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a different one. wikipedia.org This rearrangement is typically induced by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.netrsc.org The driving force for this migration is the formation of a more stable organometallic intermediate. wikipedia.org

In heteroaromatic systems like naphthyridines, the halogen dance provides a method to functionalize positions that are not easily accessible through direct deprotonation or substitution. nih.gov The process generally involves initial deprotonation at a site ortho to a directing group or at the most acidic position. This lithiated intermediate can then induce a halogen-metal exchange cascade, leading to the migration of the halogen to a more thermodynamically favored position. wikipedia.org

For a substrate like this compound, a halogen dance reaction could potentially be initiated. A strong lithium amide base could deprotonate the ring, and under the right conditions, this could facilitate the migration of the chlorine atom. For example, a fourth functionalization on a 2,4,7-trisubstituted 1,5-naphthyridine has been achieved using a lithium-mediated “halogen dance” rearrangement, which provided a more stable C-8-lithiated intermediate that could be trapped by electrophiles. nih.gov This demonstrates the principle of using this reaction to install substituents at new positions on the 1,5-naphthyridine core. This reaction allows for the introduction of functional groups at positions that would be difficult to access by other synthetic means. clockss.org

Derivatization Studies for Structure Elucidation and Diversification

The derivatization of the this compound scaffold is primarily centered on the reactivity of the C4-chloro substituent. The chlorine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups at this position.

A common and well-documented derivatization is the amination of 4-chloro-1,5-naphthyridines. nih.gov Reaction with various primary and secondary amines, often under basic conditions, leads to the corresponding 4-amino-1,5-naphthyridine derivatives. nih.gov These reactions are crucial for building libraries of compounds for biological screening, as the amino group can be elaborately substituted. For example, 4-chloro-1,5-naphthyridine (B1297630) has been reacted with amines like 3-(2-nitro-1-imidazolyl)-propylamine to generate potent inhibitor molecules. nih.gov

Beyond amination, other nucleophiles can be employed to displace the chloride. The synthesis of sulfur-substituted 1,5-naphthyridines has been achieved by treating chloro-derivatives with thiols, such as sodium methanethiol (B179389) or 4-methoxybenzyl-mercaptan, in the presence of a base. nih.govmdpi.com These derivatization strategies are fundamental for structure-activity relationship (SAR) studies and for the diversification of compound libraries based on the 1,5-naphthyridine core. nih.gov

Table 2: Derivatization Reactions of Chloro-1,5-Naphthyridines

| Position | Reaction Type | Reagent Examples | Product Type | Reference |

|---|---|---|---|---|

| C4 | Nucleophilic Amination (SNAr) | 3-(2-nitro-1-imidazolyl)-propylamine; various amines | 4-Amino-1,5-naphthyridine derivatives | nih.gov |

| C2 | Nucleophilic Thiolation (SNAr) | Sodium methanethiol; 2-methylpropane-2-thiol | 2-Methylsulfanyl-1,5-naphthyridine derivatives | nih.govmdpi.com |

Structure Activity Relationship Sar and Molecular Interaction Studies of Naphthyridine Analogues

Computational Approaches in Elucidating SAR and Molecular Mechanisms

Computational methods are invaluable tools for understanding the structure-activity relationships (SAR) and molecular mechanisms of naphthyridine analogues. Molecular docking, a key computational technique, has been employed to predict the binding modes of these compounds with their biological targets. For instance, docking studies of 1,5-naphthyridine (B1222797) derivatives with the protein kinase PDK-1 have shown that specific hydrogen bonding interactions with amino acid residues like Ala160 and Ser160 are crucial for binding affinity. malayajournal.org These computational predictions are often corroborated with experimental data, and in some cases, X-ray crystallography of the compound-protein complex confirms the binding mode proposed by docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to naphthyridine derivatives. nih.gov These models generate contour maps that highlight the regions of the molecule where steric, electrostatic, and other properties are important for biological activity. For example, 3D-QSAR studies on a series of naphthyridine derivatives revealed that the C-1 NH and C-4 carbonyl groups, along with a C-2 naphthyl ring, were critical for their cytotoxic effects against various cancer cell lines. nih.gov Such models serve as a valuable guide for designing new, more potent analogues.

Investigation of the Naphthyridine Core as a Privileged Scaffold in Medicinal Chemistry

The naphthyridine ring system is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govhebmu.edu.cn This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a versatile starting point for the development of a wide range of therapeutic agents. nih.gov The inherent structural features of the naphthyridine core, including its aromaticity, rigidity, and the presence of nitrogen atoms that can act as hydrogen bond acceptors, contribute to its ability to interact with diverse protein targets. ontosight.aidrugbank.com

Naphthyridine derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. nih.govresearchgate.netresearchgate.netnih.gov This versatility underscores the privileged nature of the naphthyridine scaffold. researchgate.netresearchgate.net For instance, different isomers of naphthyridine, such as 1,5-naphthyridine and 1,8-naphthyridine (B1210474), have been explored for various therapeutic applications, with numerous derivatives synthesized and evaluated for their pharmacological potential. researchgate.netresearchgate.net The ability to readily modify the naphthyridine core at various positions allows for the fine-tuning of its biological activity and selectivity towards specific targets. nih.govnih.gov

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of naphthyridine derivatives can be significantly modulated by the nature and position of substituents on the core ring system.

Influence of C-2 Ether Substituents on Activity

The introduction of ether substituents at the C-2 position of the 1,5-naphthyridine ring has been shown to have a notable impact on the antibacterial activity of this class of compounds. nih.gov A study on oxabicyclooctane-linked novel bacterial topoisomerase inhibitors (NBTIs) explored a range of alkyl, cycloalkyl, fluoroalkyl, hydroxyalkyl, aminoalkyl, and carboxylalkyl ethers at the C-2 position. nih.gov

Impact of Halogen Substituents on Activity and Selectivity

Halogen substituents play a crucial role in modulating the biological activity and selectivity of naphthyridine derivatives. The position and type of halogen can significantly influence the compound's properties. For instance, in a series of NBTIs, a halogen at the C-7 position of the 1,5-naphthyridine ring was found to be preferable for optimal antibacterial activity. nih.gov

The introduction of a chloro group at the C-6 position of oxazole-incorporated 1,5-naphthyridine derivatives was a key feature in a series of compounds with potent anticancer activity. nih.gov One of the most active compounds in this series, N-(6-chloro-3-(4-(3,4,5-trimethoxyphenyl)oxazol-2-yl)-1,5-naphthyridin-4-yl)oxazol-2-amine, demonstrated IC50 values in the nanomolar range against several cancer cell lines. nih.gov Furthermore, the bromination of the naphthyridine skeleton has been shown to enhance antibacterial activity against certain bacterial species. mdpi.com

The presence of fluorine, a common substituent in pharmaceuticals, can also have a profound effect. In some 1,8-naphthyridine derivatives, a 7-fluoro substituent was part of a structure that led to improved potency and a broader spectrum of antibacterial activity. nih.gov The ability of halogens to participate in halogen bonding can also contribute to the binding affinity of these compounds to their biological targets.

Role of Other Functional Groups and Their Positional Isomers

Beyond ether and halogen substituents, other functional groups and their placement on the naphthyridine ring are critical determinants of biological activity. For example, in a series of 1,5-naphthyridine derivatives that inhibit the TGF-beta type I receptor (ALK5), aminothiazole and pyrazole (B372694) moieties were key to their potent and selective inhibitory activity. nih.gov The X-ray crystal structure of one such derivative in complex with ALK5 confirmed the importance of these groups in binding. nih.gov

In another study on NBTIs, a cyano group at the C-2 position of the 1,5-naphthyridine ring was found to be a preferred substitution for antibacterial activity. nih.gov The positional isomerism of substituents also plays a significant role. For instance, in a series of cytotoxic naphthyridine derivatives, methyl substitution at the C-6 or C-7 positions was generally more active than substitution at the C-5 position. nih.gov

The following table summarizes the effects of various substituents on the biological activity of naphthyridine derivatives:

| Substituent | Position | Effect on Biological Activity | Reference |

| Methoxy (B1213986) | C-2 | Preferred for antibacterial activity in NBTIs. | nih.gov |

| Cyano | C-2 | Preferred for antibacterial activity in NBTIs. | nih.gov |

| Halogen | C-7 | Preferred for optimal antibacterial activity in NBTIs. | nih.gov |

| Hydroxyl | C-7 | Preferred for optimal antibacterial activity in NBTIs. | nih.gov |

| Chloro | C-6 | Potent anticancer activity in oxazole-incorporated 1,5-naphthyridines. | nih.gov |

| Fluoro | C-7 | Improved potency and spectrum in 1,8-naphthyridine-based NBTIs. | nih.gov |

| Aminothiazole | C-4 | Potent and selective inhibition of ALK5. | nih.gov |

| Pyrazole | C-4 | Potent and selective inhibition of ALK5. | nih.gov |

| Methyl | C-6 or C-7 | More active than C-5 substitution for cytotoxicity. | nih.gov |

Identification and Characterization of Molecular Targets for Naphthyridine Derivatives

A significant focus of research on naphthyridine derivatives has been the identification and characterization of their molecular targets. This is crucial for understanding their mechanism of action and for the rational design of more effective and selective drugs.

One of the well-established targets for certain naphthyridine derivatives is bacterial topoisomerase . nih.govnih.govnih.gov Specifically, novel bacterial topoisomerase inhibitors (NBTIs) based on the 1,5-naphthyridine scaffold have been shown to target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Another important class of targets for naphthyridine derivatives is protein kinases . For example, 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor , also known as ALK5. nih.gov ALK5 is a serine/threonine kinase that plays a role in cell growth, differentiation, and apoptosis, and its inhibition has therapeutic potential in various diseases, including cancer and fibrosis.

Furthermore, some naphthyridine analogues have been shown to interact with DNA . For instance, certain naphthyridine-azaquinolone derivatives have been found to bind to CAG repeat DNA and RNA, which are associated with neurological disorders like Huntington's disease. nih.gov Other fused 1,5-naphthyridine derivatives have been identified as topoisomerase I (TopI) inhibitors , exhibiting antiproliferative activity. nih.govencyclopedia.pub

The table below provides a summary of some identified molecular targets for naphthyridine derivatives:

| Molecular Target | Class of Naphthyridine Derivative | Therapeutic Area | Reference |

| Bacterial DNA Gyrase and Topoisomerase IV | Novel Bacterial Topoisomerase Inhibitors (NBTIs) | Antibacterial | nih.govnih.govnih.gov |

| TGF-beta Type I Receptor (ALK5) | 1,5-Naphthyridine aminothiazole and pyrazole derivatives | Cancer, Fibrosis | nih.gov |

| Topoisomerase I | Fused 1,5-naphthyridine derivatives | Anticancer | nih.govencyclopedia.pub |

| CAG repeat DNA and RNA | Naphthyridine-azaquinolone derivatives | Neurological Disorders | nih.gov |

| PDK-1 | Dibenzo[b,f] malayajournal.orgresearchgate.netnaphthyridine derivatives | Anticancer | malayajournal.org |

Bacterial Topoisomerase Inhibitors (DNA Gyrase, Topoisomerase IV)

Novel bacterial topoisomerase inhibitors (NBTIs) represent a significant class of broad-spectrum antibacterial agents that target DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication and transcription. nih.gov Unlike fluoroquinolones, NBTIs bind to a different site on the enzyme complex, which allows them to overcome existing resistance mechanisms. nih.gov

The general structure of these NBTIs often consists of three motifs. The structure-activity relationship of the 1,5-naphthyridine moiety, which acts as the left-hand motif in some oxabicyclooctane-linked NBTIs, has been investigated. nih.gov Studies indicate that substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine ring are critical for optimal antibacterial activity. Specifically, an alkoxy group like methoxy or an electron-withdrawing cyano group at the C-2 position, and a halogen or hydroxyl group at the C-7 position, are preferred for enhanced activity. nih.gov Conversely, substitutions on other carbons of the naphthyridine ring generally lead to a decrease in antibacterial efficacy. nih.gov For instance, a series of 1,5-naphthyridine derivatives linked to a tetrahydropyran (B127337) (THP) ring demonstrated potent anti-Gram-positive activity, with one analogue showing promise in a murine infection model against Staphylococcus aureus. nih.gov

Some 1,4-dihydro nih.govmedchemexpress.comnaphthyridine derivatives have also been synthesized and evaluated as DNA gyrase inhibitors, with some compounds exhibiting significant antibacterial profiles comparable to reference drugs like ciprofloxacin. medchemexpress.com

Enoyl-ACP Reductase (FabI and FabK) Inhibitors

While the provided search results focus heavily on topoisomerase inhibition, the broader context of antibacterial drug discovery often includes targeting other essential bacterial enzymes. Enoyl-acyl carrier protein (ACP) reductase, with its isoforms FabI and FabK, is another critical enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents. Although direct studies on "4-Chloro-2-ethoxy-1,5-naphthyridine" as a FabI or FabK inhibitor were not prominent in the search results, the exploration of naphthyridine scaffolds against various bacterial targets is an active area of research. The principles of structure-activity relationships observed for topoisomerase inhibitors, such as the importance of specific substitutions on the naphthyridine ring, could potentially be applied to the design of inhibitors for other bacterial enzymes like enoyl-ACP reductase. nih.gov

Efflux Pump Inhibition Mechanisms (e.g., NorA efflux pump)

Bacterial efflux pumps are transmembrane proteins that actively extrude antibiotics from the cell, contributing significantly to multidrug resistance. nih.govfrontiersin.org The NorA efflux pump in Staphylococcus aureus is a well-studied example, responsible for resistance to fluoroquinolones and other antimicrobial agents. frontiersin.orgacs.org

Recent studies have explored the potential of naphthyridine derivatives as efflux pump inhibitors (EPIs). For example, 1,8-naphthyridine sulfonamides have been shown to inhibit the NorA efflux pump in S. aureus strains. nih.govscispace.com While these compounds did not exhibit direct antibacterial activity, they effectively reduced the minimum inhibitory concentration (MIC) of norfloxacin (B1679917) and ethidium (B1194527) bromide when used in combination. nih.govscispace.com Molecular docking studies suggest that these 1,8-naphthyridine derivatives interact with the NorA pump primarily through hydrogen bonds and hydrophilic interactions. nih.govscispace.com Although the specific compound "this compound" was not directly implicated as a NorA inhibitor in the provided results, the findings for related naphthyridine scaffolds highlight a promising avenue for developing adjuvants to overcome antibiotic resistance.

Other Protein Kinase and Receptor Modulators

The versatility of the 1,5-naphthyridine scaffold extends to the modulation of various protein kinases and receptors involved in human diseases.

ALK5 (TGF-β Type I Receptor): Optimization of a screening hit led to the discovery of 1,5-naphthyridine aminothiazole and pyrazole derivatives as potent and selective inhibitors of the transforming growth factor-beta type I receptor, ALK5. nih.gov Compounds with IC50 values in the low nanomolar range have been identified, demonstrating potent activity in both enzymatic and cellular assays. nih.gov An X-ray crystal structure of a 1,5-naphthyridine derivative in complex with human ALK5 confirmed the binding mode. nih.gov Another potent ALK5 inhibitor, BI-4659, has an IC50 of 19 nM. opnme.com

P2X7R, LSD1, PDE4, Adenosine Receptors, Adrenoceptors: While specific studies on "this compound" targeting these receptors were not found, the broad applicability of the 1,5-naphthyridine core suggests its potential for designing modulators for these targets as well. The diverse substitutions possible on the naphthyridine ring allow for fine-tuning of selectivity and potency. nih.gov

EGFR (Epidermal Growth Factor Receptor): The 1,7- and 1,8-naphthyridine scaffolds have been utilized to develop inhibitors of the EGFR kinase family. researchgate.net These inhibitors often feature a 3-carbonitrile group and various substitutions at other positions to enhance potency and pharmacokinetic properties. EGFR inhibitors can be classified based on their mechanism (reversible or irreversible) and their target specificity (selective, dual, or multi-kinase inhibitors). mdpi.com

FGFR (Fibroblast Growth Factor Receptor): Novel 1,5- and 1,7-naphthyridine (B1217170) derivatives have been designed as potent kinase inhibitors of the FGFR family (FGFR1, 2, 3, and 4). aacrjournals.org More recently, 2,6-naphthyridine (B1209661) analogues have been developed as selective FGFR4 inhibitors for hepatocellular carcinoma, with some compounds showing nanomolar potency and significant antitumor efficacy in preclinical models. nih.gov

DNA Binding and Stabilizing Interactions

Certain 1,5-naphthyridine derivatives have been investigated for their ability to interact directly with DNA, a mechanism relevant to anticancer activity.

Some fused 1,5-naphthyridine systems have been shown to act as DNA intercalators, a mode of action distinct from topoisomerase poisoning. nih.gov For instance, dinuclear gold(III) complexes with a 1,5-naphthyridine bridging ligand have been shown to interact with calf thymus DNA via groove binding. researchgate.net

Furthermore, some 4-phenyl-1,5-naphthyridine derivatives have exhibited inhibitory effects on topoisomerase I, comparable to the natural inhibitor camptothecin. nih.gov Dibenzo[c,h] nih.govnih.govnaphthyridinediones, designed as topoisomerase I inhibitors based on the indenoisoquinoline drug series, have also shown promising activity. nih.gov The ability of these compounds to bind and stabilize DNA-enzyme complexes is a key aspect of their cytotoxic mechanism.

Additionally, studies on 2-acetylamino-7-methyl-1,8-naphthyridine have demonstrated its ability to bind with high affinity to a guanine (B1146940) base opposite an abasic site in a DNA duplex, suggesting potential applications in the detection of single-nucleotide polymorphisms. researchgate.net This highlights the potential for naphthyridine derivatives to recognize specific DNA structures or sequences. Minor groove binding agents often target A-T rich sequences, and their binding is driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces.

Advanced Characterization Techniques for Substituted Naphthyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Chloro-2-ethoxy-1,5-naphthyridine, ¹H NMR provides precise information about the electronic environment of each proton, their connectivity, and spatial arrangement.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons on the naphthyridine core and the aliphatic protons of the ethoxy group. The aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.org The specific chemical shifts are influenced by the positions of the nitrogen atoms and the chloro and ethoxy substituents. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern resulting from spin-spin coupling. pdx.edu

Expected ¹H NMR Data:

Aromatic Protons (H-3, H-6, H-7, H-8): These protons would appear as distinct multiplets in the aromatic region. The proton at the C-3 position is expected to be a singlet, influenced by the adjacent chloro and ethoxy groups. The protons on the unsubstituted pyridine (B92270) ring (H-6, H-7, H-8) would show coupling patterns (doublets or doublet of doublets) typical of a three-proton spin system on a pyridine ring.

Ethoxy Protons (-OCH₂CH₃): A quartet for the -CH₂- protons, shifted downfield due to the adjacent oxygen atom (around δ 4.0-4.5 ppm), and a triplet for the terminal -CH₃ protons at a more upfield position (around δ 1.3-1.5 ppm). sigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-3 | ~7.0 - 7.5 | Singlet (s) | Influenced by adjacent Cl and OEt groups. |

| H-6 | ~8.0 - 8.5 | Doublet of doublets (dd) | Typical for pyridine ring protons. |

| H-7 | ~7.5 - 8.0 | Doublet of doublets (dd) | Typical for pyridine ring protons. |

| H-8 | ~8.5 - 9.0 | Doublet of doublets (dd) | Deshielded by adjacent nitrogen. |

| -OCH₂CH₃ | ~4.2 - 4.6 | Quartet (q) | Coupled to methyl protons. |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | Coupled to methylene protons. |

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments are crucial for confirming the spatial proximity of atoms, which is particularly useful for assigning the regiochemistry of substituents on the naphthyridine ring. For instance, irradiation of the ethoxy methylene protons (-OCH₂) should show an NOE correlation to the proton at the C-3 position, confirming the placement of the ethoxy group at C-2. This technique helps to distinguish between possible isomers that might have formed during synthesis.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound, Electrospray Ionization (ESI) is a common soft ionization technique that would typically produce a protonated molecular ion [M+H]⁺. nih.gov The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the molecular formula (C₁₀H₉ClN₂O). The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks. miamioh.edu

Purity assessment can be performed by coupling MS with a chromatographic technique like GC or LC (GC-MS or LC-MS). This allows for the separation of the main compound from any impurities, with the mass spectrometer providing identification of each separated component.

Expected Fragmentation Pattern: Under harsher ionization conditions like Electron Impact (EI), the molecule would fragment in predictable ways. Key fragmentation pathways would likely involve the loss of the ethoxy group or parts of it (e.g., loss of ethylene, C₂H₄), and cleavage of the naphthyridine ring. libretexts.orgdtic.mil The presence of the stable heterocyclic core means that fragments corresponding to the chlorinated naphthyridine ring system would be prominent. nih.gov

Table 2: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 209.0480 | For ³⁵Cl isotope. |

| [M+H+2]⁺ | 211.0450 | For ³⁷Cl isotope, approx. 32% intensity of [M+H]⁺. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. nih.gov For this compound, the IR spectrum would display characteristic bands for the aromatic C-H, C=C, C=N, C-O, and C-Cl bonds. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. orgchemboulder.comopenstax.orgpressbooks.pub The C=C and C=N stretching vibrations within the naphthyridine ring system are expected in the 1600-1400 cm⁻¹ region. libretexts.org The presence of the ethoxy group would be confirmed by C-O stretching bands, typically strong and found in the 1250-1000 cm⁻¹ range. pressbooks.pub The C-Cl stretch would be observed in the fingerprint region, usually between 880 and 550 cm⁻¹. docbrown.info

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (in ethoxy) | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C / C=N | Stretch | 1600 - 1450 | Medium-Strong |

| Aryl Ether C-O | Stretch | 1260 - 1200 (asymmetric) | Strong |

| Aryl Ether C-O | Stretch | 1050 - 1000 (symmetric) | Strong |

| C-Cl | Stretch | 880 - 550 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Aromatic compounds like 1,5-naphthyridine (B1222797) derivatives show characteristic absorptions due to π→π* transitions. libretexts.org Benzene (B151609), for example, shows a less intense absorption in the 255-275 nm range. libretexts.org The extended conjugation and the presence of heteroatoms and substituents in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). The UV-Vis spectrum is useful for quantitative analysis and for monitoring reactions involving the chromophore. creative-proteomics.com

Chromatographic Methods in Purification and Analysis (e.g., TLC, HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor reaction progress, identify compounds, and determine appropriate solvent systems for column chromatography. libretexts.org For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol) would be used as the mobile phase on a silica (B1680970) gel stationary phase. researchgate.netchromatographyonline.com The compound's retention factor (Rf) would be a characteristic value under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both analysis and purification. rsc.orgrsc.org A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for analyzing the purity of this compound. sielc.com A UV detector set to a wavelength where the compound absorbs strongly would be used for detection and quantification. creative-proteomics.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is suitable for volatile and thermally stable compounds. mdpi.com this compound would be separated from other volatile components on a capillary column and then fragmented and detected by the mass spectrometer, providing both retention time and a mass spectrum for definitive identification. rsc.orgrsc.orgnih.gov

Table 4: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Reaction monitoring, Purity check |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Purity analysis, Quantification, Preparative purification |

| GC-MS | Capillary (e.g., DB-5) | Inert Carrier Gas (e.g., Helium) | Separation and identification of volatile components, Purity analysis |

Emerging Applications and Future Research Directions

Naphthyridines in Materials Science and Organic Electronics

The inherent electron-deficient nature of the naphthyridine core makes it an attractive component for the development of advanced organic materials with tailored optoelectronic properties. mdpi.com These materials are increasingly being explored for their potential in a range of applications, from light-emitting diodes to solar cells.

Organic Semiconductor Applications in OPV and OPD Devices

Naphthyridine derivatives are showing significant promise as n-type organic semiconductors, a crucial component in organic photovoltaic (OPV) and organic photodetector (OPD) devices. rsc.orgacs.org The development of efficient and stable n-type materials is essential for creating high-performance organic electronic devices. youtube.com

Recent research has focused on synthesizing novel n-type small molecules based on the 1,5-naphthyridine-2,6-dione (NTD) unit. rsc.org For instance, the molecule NTDT-DCV, which incorporates a thiophene (B33073) bridging group and a dicyanovinyl terminal unit, has demonstrated an electron mobility of 0.14 cm² V⁻¹ s⁻¹ in organic thin-film transistors (OFETs). rsc.org This high mobility is attributed to its planar structure and well-ordered thin-film morphology. rsc.org

Furthermore, a series of 2,6-naphthyridine (B1209661) and 2,6-naphthyridine-1,5-dione derivatives featuring electron-withdrawing groups have been synthesized and shown to exhibit either bipolar transport or n-type electron transport, with electron mobilities reaching up to 0.019 cm² V⁻¹ s⁻¹. acs.org The strategic introduction of different substituents allows for the fine-tuning of the material's electronic properties.

The design of innovative device architectures and the management of light propagation are key areas of research aimed at maximizing the power conversion efficiency of OPV cells. rsc.org Indoor organic photovoltaics (IOPVs) are also gaining attention for their potential to power low-energy electronics. nih.gov In this context, the development of donor materials with suppressed energetic disorder has led to IOPV cells with impressive power conversion efficiencies of up to 24.27% under indoor lighting conditions. nih.gov

Development of Fluorescent Naphthyridine Derivatives

The inherent fluorescence of many naphthyridine derivatives has led to their development as fluorescent probes and emitting materials in organic light-emitting diodes (OLEDs). mdpi.comrsc.org The substitution pattern on the naphthyridine scaffold plays a crucial role in determining the fluorescence properties, such as quantum yield and emission wavelength.

For example, 2,7-dialkylamino-substituted rsc.orgrsc.org-naphthyridines have been shown to be highly fluorescent and can be used as stable fluorescent dyes for biological imaging. mdpi.com These compounds exhibit blue fluorescence in solution and have been observed to selectively stain the nucleus of cells. mdpi.com

In the realm of OLEDs, novel 1,8-naphthyridine-based oligomers have been developed that exhibit high fluorescence quantum yields (0.70–1.0) and emit light across the visible spectrum, from blue to yellow. rsc.orgresearchgate.net These materials also possess high thermal stability, with decomposition temperatures ranging from 380–400 °C, a critical property for device longevity. rsc.orgresearchgate.net Single-layer OLEDs fabricated with these materials have demonstrated promising performance, with yellow emitters achieving a maximum current efficiency of 1.2 cd A⁻¹. rsc.orgresearchgate.net

Furthermore, 4,8-substituted 1,5-naphthyridines have been synthesized and characterized as multifunctional organic semiconductor materials. rsc.orgresearchgate.net These compounds emit blue fluorescence in both solution and the solid state and possess suitable electron affinities and ionization potentials for use as both electron-transport and hole-injecting/hole-transport materials in high-efficiency OLEDs. rsc.orgresearchgate.net

Recent efforts have also focused on developing near-infrared (NIR) fluorescent probes based on 1,8-naphthyridine (B1210474) derivatives for imaging nucleic acids within mitochondria. rsc.orgrsc.org These probes exhibit an "off-on" fluorescence response, where their fluorescence intensity increases significantly upon binding to DNA or RNA, with emission wavelengths reaching the NIR region (661–762 nm). rsc.orgrsc.org This characteristic, combined with their excellent photostability, makes them valuable tools for studying mitochondrial function and related diseases. rsc.orgrsc.org

Exploration of Naphthyridines in Catalysis and Reaction Methodology Development

Beyond materials science, naphthyridines are also finding applications in the field of catalysis, both as ligands for metal-based catalysts and as catalysts themselves in organic reactions. researchgate.net The development of new synthetic methodologies for accessing functionalized naphthyridine scaffolds is an active area of research. researchgate.netresearchgate.net

The Friedländer annulation is a classic method for synthesizing quinolines and naphthyridines. Recent advancements have led to a gram-scale synthesis of 1,8-naphthyridines in water using an ionic liquid as a catalyst, offering a more environmentally friendly approach. acs.org Other synthetic strategies include the Skraup reaction, cross-coupling reactions followed by cyclization, and various cycloaddition reactions. researchgate.netnih.gov

Naphthyridine derivatives have been employed as ligands in a variety of metal-catalyzed reactions. For instance, ruthenium complexes with 1,8-naphthyridine ligands have shown catalytic activity in oxidation reactions, including the oxidation of alcohols and the epoxidation of alkenes. rsc.org Iridium complexes featuring a silyl-1,8-naphthyridine-based ligand have proven to be efficient catalysts for the hydrogenation of olefins under mild conditions. acs.org

Furthermore, new methods for the synthesis of functionalized naphthyridines continue to be developed. A single-step, three-component condensation reaction has been reported for the synthesis of 1,8-naphthyridine derivatives at room temperature. organic-chemistry.org The development of methodologies for synthesizing 4-hydroxy- rsc.orgrsc.orgnaphthyridine-3-carbonitriles provides access to valuable intermediates for further chemical exploration. researchgate.net The amination of naphthyridines, particularly the reaction of 1,X-naphthyridines with potassium amide, has also been studied to produce amino-substituted derivatives. wur.nl

Computational Modeling and Chemoinformatics in Naphthyridine Research

Computational modeling and chemoinformatics are playing an increasingly vital role in accelerating the discovery and optimization of naphthyridine-based compounds for various applications. nih.govresearchgate.net These computational tools enable researchers to predict the properties of novel molecules, understand reaction mechanisms, and design compounds with desired functionalities.

Structure-based design and molecular modeling have been successfully used to prepare 1,5-naphthyridine (B1222797) derivatives with specific biological activities. nih.gov For example, computational docking studies have guided the synthesis of potent and selective inhibitors of the transforming growth factor-beta type I receptor (ALK5), with the predicted binding mode later confirmed by X-ray crystallography. nih.gov

Chemoinformatics encompasses a wide range of computational methods for representing, analyzing, and retrieving chemical information. researchgate.netresearchgate.net In the context of naphthyridine research, these methods can be used to analyze large datasets of compounds, identify structure-activity relationships, and predict properties such as ADMET (absorption, distribution, metabolism, excretion, and toxicity). acs.orgnih.gov The integration of quantum chemistry calculations with chemoinformatics, termed "quantum-chemoinformatics," offers a powerful approach for designing new molecules and predicting chemical reactions. chemrxiv.org This can be particularly useful in drug development and in assessing the environmental impact of new chemical entities. chemrxiv.org

Physics-based computational methods, such as Free Energy Perturbation (FEP), are also being employed to accurately predict the effects of specific mutations on protein stability and binding affinity, which is crucial for the design and optimization of biologic drugs. youtube.com

Prospective Research Avenues for Novel 4-Chloro-2-ethoxy-1,5-naphthyridine Derivatives in Specialized Areas

The specific compound this compound serves as a key intermediate in the synthesis of a variety of functionalized 1,5-naphthyridine derivatives. The presence of the chloro and ethoxy groups at positions 4 and 2, respectively, offers distinct opportunities for chemical modification.

The chlorine atom at the 4-position is a versatile handle for introducing various substituents through nucleophilic substitution reactions. For instance, amination of 4-chloro-1,5-naphthyridines has been used to synthesize compounds with potential biological activity. mdpi.com This reactivity could be exploited to create libraries of novel 4-substituted-2-ethoxy-1,5-naphthyridines for screening in various applications.

Future research could focus on leveraging the unique reactivity of this compound to develop novel materials and catalysts. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce aryl or amino groups at the 4-position, leading to new conjugated materials for organic electronics or ligands for catalysis.

Furthermore, the exploration of the biological activity of derivatives of this compound is a promising avenue. The 1,5-naphthyridine scaffold is present in a number of biologically active compounds, and the specific substitution pattern of this starting material could lead to the discovery of novel therapeutic agents. mdpi.comnih.govrsc.org For instance, pyrazolo-naphthyridine derivatives have shown pro-apoptotic potential in cancer cells. nih.gov By systematically modifying the 4-position of this compound, it may be possible to develop new lead compounds for various diseases.

The continued development of synthetic methodologies, coupled with the power of computational modeling, will undoubtedly unlock the full potential of this compound and the broader class of naphthyridine compounds in the years to come.

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-ethoxy-1,5-naphthyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrolysis of precursor compounds. For example, 4-Chloro-2-methoxy-1,5-naphthyridine undergoes hydrolysis under mild acidic conditions (5M HCl, dioxane, reflux) to yield 4-chloro-1,5-naphthyridin-2(1H)-one while retaining the chloro substituent . For ethoxy derivatives, substitution reactions (e.g., replacing chloro with ethoxy) can be performed using sodium ethoxide in ethanol under reflux. Optimization requires adjusting reaction time, temperature, and stoichiometry. Monitoring via TLC or HPLC is recommended to track intermediate formation. Yields can vary significantly (e.g., 50–75%) depending on solvent polarity and catalyst selection .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- NMR : The compound exhibits distinct AB coupling systems in aromatic protons. For dichloro analogs, two AB systems are observed: one for H3/H4 (δ ~8.5–9.0 ppm, J ≈ 5–6 Hz) and another for H6/H7 (δ ~7.5–8.0 ppm, J ≈ 8–9 Hz) . The ethoxy group’s methyl protons appear as a triplet (δ ~1.4 ppm) coupled to the adjacent methylene (δ ~4.0 ppm, quartet).

- Mass Spectrometry : The molecular ion peak [M⁺] should match the exact mass (e.g., 227.9527 for C₁₀H₉ClN₂O). Fragmentation patterns include loss of Cl (m/z 192) and ethoxy groups (m/z 170) .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound, and what functional choices are critical for accuracy?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides reliable predictions for bond lengths, orbital energies, and reaction pathways. The inclusion of exact exchange terms (e.g., 20% Hartree-Fock exchange in B3LYP) improves thermochemical accuracy, reducing deviations in atomization energies to ≤2.4 kcal/mol . Basis sets like 6-31G(d,p) are sufficient for geometry optimization, while solvent effects (e.g., PCM model) refine dipole moment calculations. Validation against experimental UV-Vis spectra (e.g., λₘₐₓ ~280–360 nm) ensures consistency .

Q. What factors influence product distribution in halogenation reactions of 1,5-naphthyridine derivatives, and how can contradictory literature yields be resolved?

- Methodological Answer : Reaction conditions (temperature, reagent addition rate, solvent) critically impact regioselectivity. For example, phosphoryl chloride reactions with 1,5-naphthyridine 1-oxide produce 2-chloro, 3-chloro, and 4-chloro isomers. Rapid reagent addition without cooling increases 3-chloro isomer yield (7.5%) but decreases parent compound recovery (3.5%). Slow addition with cooling suppresses byproducts (3-chloro: 3.0%; parent: 0.5%) . To resolve yield discrepancies, replicate experiments under controlled conditions (e.g., inert atmosphere, calibrated thermocouples) and characterize products via GC-MS or preparative chromatography.

Q. How can researchers address stability concerns and contradictory data regarding the reactivity of the chloro substituent in this compound?

- Methodological Answer : The chloro group’s stability under acidic/basic conditions can be tested via accelerated degradation studies. For instance, refluxing in 5M HCl (dioxane, 1 h) hydrolyzes methoxy groups but leaves the chloro intact, suggesting resistance to mild acids . Contradictions in substitution reactivity (e.g., aminolysis vs. alkoxy substitution) may arise from solvent effects (polar aprotic vs. protic) or nucleophile strength. Systematic screening using Hammett plots or kinetic studies (e.g., monitoring via UV-Vis at λₘₐₓ ~230 nm) can clarify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.